molecular formula C11H13N5O4 B14881648 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one

2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B14881648
M. Wt: 279.25 g/mol
InChI Key: VMJXKBOWUHIIFZ-SRQIZXRXSA-N
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Description

2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis B virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the use of benzyl chloromethyl ether as a starting material, which undergoes a series of reactions including cyclization and functional group transformations to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one involves its interaction with viral enzymes. In the case of its role as an intermediate in entecavir synthesis, the compound ultimately inhibits the reverse transcriptase enzyme of the hepatitis B virus, preventing viral replication. This inhibition occurs through competitive binding to the enzyme’s active site, blocking the incorporation of nucleotides into the viral DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl)-1,9-dihydro-6H-purin-6-one lies in its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and oxo groups enable a range of chemical transformations, making it a versatile intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-oxocyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O4/c12-11-14-9-7(10(20)15-11)13-3-16(9)5-1-6(18)4(2-17)8(5)19/h3-6,17-18H,1-2H2,(H3,12,14,15,20)/t4-,5+,6+/m1/s1

InChI Key

VMJXKBOWUHIIFZ-SRQIZXRXSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(C(=O)C1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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